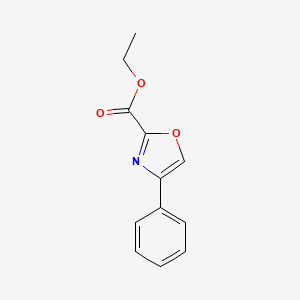

Ethyl 4-phenyl-1,3-oxazole-2-carboxylate

Description

Significance of the 1,3-Oxazole Ring System in Organic Synthesis

The 1,3-oxazole ring is a versatile building block in organic synthesis. Its stability and the possibility of functionalization at various positions make it an attractive intermediate for constructing more complex molecules. nih.gov The oxazole (B20620) ring can participate in various chemical transformations, including cycloaddition reactions, and its substituents can be readily modified, allowing for the creation of diverse molecular architectures. wikipedia.org The synthesis of the oxazole ring itself can be achieved through several established methods, such as the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones, or from α-diazoketones and amides. wikipedia.orgorganic-chemistry.org The presence of the oxazole core is often associated with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, which drives continuous research into its synthesis and derivatization. thepharmajournal.comnih.govresearchgate.net

Research Context and Scope Pertaining to Ethyl 4-phenyl-1,3-oxazole-2-carboxylate

Direct and extensive research specifically focused on this compound is not widely available in the current body of scientific literature. However, based on the known chemistry of its isomers and related compounds, its research context can be inferred. The presence of a phenyl group at the 4-position and an ethyl carboxylate at the 2-position suggests its potential as a synthetic intermediate. The phenyl group provides a site for further aromatic substitution, while the ethyl carboxylate at the 2-position offers a reactive handle for derivatization.

The study of this particular isomer would be valuable to complete the understanding of how substituent placement on the phenyl-oxazole-carboxylate scaffold influences its properties and potential applications. Research into its synthesis, spectroscopic characterization, and reactivity would provide a more complete picture of this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-phenyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYOKMASZJAXFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121487-15-6 | |

| Record name | ethyl 4-phenyl-1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Oxazole 2 Carboxylates

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H and ¹³C NMR spectra provide the primary framework for the molecular structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For Ethyl 4-phenyl-1,3-oxazole-2-carboxylate, the spectra are expected to show distinct signals corresponding to the ethyl ester, the phenyl group, and the oxazole (B20620) core.

The ¹H NMR spectrum would feature signals for the aromatic protons of the phenyl ring, a unique singlet for the proton at the 5-position of the oxazole ring, and a characteristic quartet and triplet for the ethyl group protons. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the heterocyclic ring, and the phenyl group carbons.

Based on data from analogous structures, such as Ethyl 2-(4-cyanophenyl)oxazole-4-carboxylate and other substituted oxazoles, the predicted chemical shifts are tabulated below. spectrabase.com

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl-CH₃ | ~1.4 | ~14.2 |

| Ethyl-CH₂ | ~4.5 | ~62.5 |

| Ester C=O | - | ~159.0 |

| Oxazole C2 | - | ~144.0 |

| Oxazole C4 | - | ~138.0 |

| Oxazole C5 | - | ~125.0 |

| Oxazole H5 | ~8.3 | - |

| Phenyl C1' (ipso) | - | ~128.0 |

| Phenyl C2'/C6' (ortho) | ~7.9 | ~126.5 |

| Phenyl C3'/C5' (meta) | ~7.5 | ~129.0 |

| Phenyl C4' (para) | ~7.4 | ~129.5 |

To confirm the assignments made from one-dimensional NMR and to establish the complete bonding network, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹JCH). This technique would definitively link the proton signals of the ethyl group and the aromatic rings to their corresponding carbon signals listed in the table above. For instance, the signal at ~8.3 ppm would correlate with the carbon signal at ~125.0 ppm, assigning them to H5 and C5 of the oxazole ring, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two to four bonds), which is crucial for connecting different fragments of the molecule. Key expected correlations include:

The ethyl CH₂ protons (~4.5 ppm) to the ester carbonyl carbon (~159.0 ppm).

The oxazole H5 proton (~8.3 ppm) to the phenyl ipso-carbon (C1') and the oxazole C4.

The ortho-protons of the phenyl ring (~7.9 ppm) to the oxazole C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A NOESY spectrum could show correlations between the ortho-protons of the phenyl ring and the H5 proton of the oxazole ring, helping to define the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₂H₁₁NO₃.

The theoretical monoisotopic mass is calculated from the masses of the most abundant isotopes of its constituent elements. Any deviation of the experimental mass from the theoretical value is typically within a few parts per million (ppm), which validates the proposed formula and rules out other potential compositions.

HRMS Data for C₁₂H₁₁NO₃

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₃ |

| Theoretical Monoisotopic Mass | 217.0739 g/mol |

| Theoretical m/z for [M+H]⁺ | 218.0811 |

| Theoretical m/z for [M+Na]⁺ | 240.0631 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These two techniques are often complementary.

For this compound, the key functional groups are the ethyl ester, the 4-phenyl group, and the 1,3-oxazole ring. The experimental FT-IR and Raman spectra would be expected to show absorption bands corresponding to the stretching and bending vibrations of these groups. Studies on structurally similar compounds, such as other oxazole propionic acids and phenylpropanoates, provide a basis for assigning these vibrational modes. nih.govnih.gov

Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | Phenyl Ring, Oxazole Ring | 3100–3000 |

| C-H stretch (aliphatic) | Ethyl Group | 3000–2850 |

| C=O stretch | Ester Carbonyl | ~1735 |

| C=N stretch | Oxazole Ring | ~1650 |

| C=C stretch | Phenyl Ring, Oxazole Ring | 1600–1450 |

| C-O stretch (ester) | Ester Linkage | 1300–1200 |

| C-O-C stretch (ring) | Oxazole Ring | ~1070 |

X-ray Crystallography and Solid-State Structural Analysis

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would yield accurate bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Although a specific crystal structure for this compound is not publicly available, analysis of closely related phenyl-oxazole compounds provides significant insight into the expected solid-state characteristics. nih.gov

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For this compound, several types of interactions are expected to play a crucial role in defining the supramolecular architecture. nih.gov

C—H⋯O Interactions: These hydrogen bonds are expected to be prominent. The electron-rich oxygen atoms of the ester carbonyl group, the ester ether linkage, and the oxazole ring can act as hydrogen bond acceptors. The C-H groups of the phenyl ring and the ethyl group can act as donors, leading to a network of interactions that stabilize the crystal lattice.

π—π Stacking: The presence of two aromatic systems—the phenyl ring and the oxazole ring—allows for π—π stacking interactions. These interactions typically occur in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive van der Waals forces. These interactions are a significant factor in the packing of molecules containing phenyl groups. nih.gov

C—H⋯π Interactions: In this type of interaction, a C-H bond from one molecule points towards the electron-rich face of an aromatic ring on an adjacent molecule. The phenyl ring is a prime candidate to act as the π-system acceptor for C-H donors from neighboring ethyl groups or other phenyl rings. nih.gov

Conformational Analysis and Dihedral Angles within the Molecular Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the stable conformations of such molecules. irjweb.combioorganica.com.ua For phenyl-substituted 1,3-oxazoles, DFT optimizations have confirmed a generally planar configuration of the conjugated oxazole system. bioorganica.com.ua The degree of twisting between the phenyl group and the central oxazole ring, defined by the dihedral angle, is a critical parameter. This angle is influenced by the interplay between the steric hindrance of adjacent groups and the electronic effects striving for a more planar, conjugated system.

While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related compounds provides significant insight. For instance, single-crystal X-ray diffraction analysis of a similar derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, revealed that the asymmetric unit contains two independent molecules with a planar orientation. vensel.org In other heterocyclic systems, the dihedral angle between a phenyl ring and an adjacent five-membered ring can vary. For example, in a 1,2,3-triazole derivative, the dihedral angle between the triazole and benzene rings was found to be 41.69 (6)°. researchgate.net Conversely, DFT studies of other oxazole derivatives have indicated that the heterocyclic ring and an adjacent benzimidazole ring are nearly coplanar, with a dihedral angle approaching 180°. irjweb.com This suggests that the phenyl-oxazole dihedral angle in this compound is likely to be non-zero, representing a balance between steric repulsion and electronic conjugation.

The conformation of the ethyl carboxylate group relative to the oxazole ring is another important structural feature. In a quinoline derivative, the mean plane of an ethyl acetate (B1210297) group was found to make a small dihedral angle of 5.02 (3)° with the main ring system. researchgate.net Studies on phenyl benzoates, which share the phenyl-ester linkage, indicate that these molecules are quite flexible, with multiple conformations existing with similar energy levels. scispace.com This flexibility suggests that the ethyl carboxylate group in this compound can likely adopt various orientations with relatively low energy barriers.

The following table summarizes key dihedral angles observed in structurally related molecules, providing a comparative basis for estimating the conformational parameters of this compound.

| Compound/System | Ring/Group 1 | Ring/Group 2 | Dihedral Angle (°) | Method |

|---|---|---|---|---|

| 1,2,3-Triazole Derivative researchgate.net | Triazole Ring | Benzene Ring | 41.69 (6) | X-ray Diffraction |

| Oxazole-Benzimidazole System irjweb.com | Oxazole Ring | Benzimidazole Ring | ~170-180 | DFT (B3LYP/6-31G(d,p)) |

| Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate researchgate.net | Ethyl Acetate Group | Quinoline Mean Plane | 5.02 (3) | X-ray Diffraction |

| Carbazole Derivative nih.gov | Carbazole Ring System | Sulfur-bonded Benzene Ring | 79.98 (11) | X-ray Diffraction |

| Carbazole Derivative nih.gov | Carbazole Ring System | Directly-linked Benzene Ring | 53.51 (18) | X-ray Diffraction |

Chemical Reactivity and Transformation Pathways of Ethyl 4 Phenyl 1,3 Oxazole 2 Carboxylate

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction of Ethyl 4-phenyl-1,3-oxazole-2-carboxylate can be directed at the oxazole (B20620) ring, the phenyl substituent, or the ester moiety, depending on the reagents and conditions employed.

Oxidation: The oxazole ring is susceptible to oxidation, which often results in cleavage of the heterocyclic ring. pharmaguideline.comnih.gov Strong oxidizing agents such as potassium permanganate (B83412) or ozone can break the C4-C5 bond, leading to the formation of imides, amides, or carboxylic acid derivatives. pharmaguideline.comsemanticscholar.org Photo-oxidation in the presence of singlet oxygen is also a known transformation for oxazoles. This reaction typically proceeds via a [4+2] cycloaddition to form an unstable endoperoxide, which subsequently rearranges or decomposes. nih.gov Enzymatic oxidation of C2-unsubstituted oxazoles to 2-oxazolones has been observed, but this specific pathway is not applicable to the title compound due to the C2-ester group. nih.gov

Reduction: Reduction of the oxazole ring is possible but can also lead to ring-opened products with certain reducing agents. pharmaguideline.com However, selective reduction of the oxazole ring to the corresponding oxazoline (B21484) has been achieved. Catalytic asymmetric hydrogenation using specialized ruthenium-phosphine catalysts can reduce the C4=C5 double bond to yield chiral oxazolines, demonstrating that ring integrity can be maintained under specific catalytic conditions. acs.org Reduction with a Nickel-Aluminum alloy has also been reported as a method for oxazole reduction. tandfonline.com The choice of reducing agent is critical to avoid concomitant reduction of the phenyl ring or the ester group.

Functional Group Transformations of the Ester Moiety

The ethyl carboxylate group at the C2 position is a versatile handle for a variety of functional group interconversions, providing access to a diverse range of derivatives.

| Transformation | Reagent(s) | Product | Description |

|---|---|---|---|

| Hydrolysis | Aqueous base (e.g., KOH, NaOH) followed by acid workup | 4-Phenyl-1,3-oxazole-2-carboxylic acid | Saponification of the ethyl ester to the corresponding carboxylic acid. |

| Reduction | Lithium aluminum hydride (LiAlH₄) in ether or THF | (4-Phenyl-1,3-oxazol-2-yl)methanol | Reduction of the ester to a primary alcohol. Milder reagents like sodium borohydride (B1222165) are typically ineffective. ucalgary.calibretexts.org |

| Amidation | Ammonia (NH₃) or a primary/secondary amine (RNH₂/R₂NH), often with heat | 4-Phenyl-1,3-oxazole-2-carboxamide | Conversion of the ester into a primary, secondary, or tertiary amide. masterorganicchemistry.com This can also be achieved by first hydrolyzing the ester to the acid, converting it to an acyl chloride, and then reacting with an amine. |

| Transesterification | An alcohol (R'OH) with an acid or base catalyst | Alkyl 4-phenyl-1,3-oxazole-2-carboxylate | Exchange of the ethyl group of the ester for a different alkyl group from the reactant alcohol. |

Cycloaddition Reactions and Ring Expansion Processes

The oxazole ring can participate in pericyclic reactions, most notably as a diene component in Diels-Alder reactions.

Cycloaddition Reactions: Oxazoles can function as azadienes in [4+2] cycloaddition reactions with a variety of dienophiles. pharmaguideline.comtandfonline.com The reaction is particularly efficient with electron-deficient dienophiles. The initial cycloaddition forms a bicyclic adduct containing an oxygen bridge. This adduct is often unstable and readily undergoes a retro-Diels-Alder reaction or, more commonly, aromatization through the loss of a small molecule (like water or an alcohol) to yield a substituted pyridine (B92270) derivative. researchgate.netwikipedia.org This transformation, known as the Kondrat'eva pyridine synthesis, is a powerful method for constructing pyridine rings.

Conversely, if the oxazole ring is substituted with strong electron-withdrawing groups, it can act as a dienophile in inverse-electron-demand Diels-Alder reactions. rsc.orgpsu.edu

Ring Expansion and Rearrangement: While true ring expansion is not a common pathway for oxazoles, they can undergo photochemical rearrangements. Upon UV irradiation, oxazoles can isomerize through a series of ring-opening and ring-closing steps. For instance, 2-phenyloxazole (B1349099) has been shown to rearrange photochemically to 4-phenyloxazole (B1581195) and 3-phenylisoxazole, proceeding through a 2H-azirine intermediate. rsc.org Such processes highlight the dynamic nature of the oxazole ring under photolytic conditions and offer pathways to structural isomers that may not be accessible through thermal reactions.

Derivatization Strategies via Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Modern palladium-catalyzed cross-coupling reactions are highly effective for the derivatization of this compound, enabling the formation of new carbon-carbon bonds at the oxazole core. These strategies include direct C-H activation or coupling of pre-functionalized (e.g., halogenated) oxazoles.

| Reaction Type | Key Reagents | Description |

|---|---|---|

| Direct C-H Arylation | Aryl halide (Ar-X), Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃) | A highly efficient method where a C-H bond on the oxazole ring (typically at the C2 or C5 position) is directly coupled with an aryl halide, avoiding the need for pre-halogenation of the oxazole. beilstein-journals.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Halo-oxazole (Ox-X), Arylboronic acid (Ar-B(OH)₂), Pd catalyst, base | Coupling of a halogenated oxazole (at C2 or C5) with an organoboron reagent to form a new C-C bond. This is a versatile reaction with high functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Halo-oxazole (Ox-X), Organostannane (Ar-SnR₃), Pd catalyst | An alternative to Suzuki coupling, this reaction couples a halogenated oxazole with an organotin compound. wikipedia.orgharvard.edu |

For Suzuki-Miyaura and Stille couplings, an initial halogenation step is required to install a leaving group (Br or I) on the oxazole ring, typically at the C5 position, which then serves as the site for the subsequent cross-coupling reaction. The direct C-H arylation approach offers a more atom-economical route by bypassing this halogenation step. beilstein-journals.org

Theoretical and Computational Investigations on Ethyl 4 Phenyl 1,3 Oxazole 2 Carboxylate

Electronic Structure and Stability Analysis via Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods are instrumental in dissecting the electronic landscape of Ethyl 4-phenyl-1,3-oxazole-2-carboxylate. Density Functional Theory (DFT), particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), is a common approach for optimizing the molecular geometry and calculating electronic properties. nih.govajchem-a.com

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are crucial descriptors of chemical reactivity and kinetic stability. espublisher.com A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be delocalized across the phenyl and oxazole (B20620) rings, while the LUMO would also encompass the carboxylate group, facilitating π → π* transitions. espublisher.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In this molecule, the nitrogen atom of the oxazole ring and the oxygen atoms of the carboxylate group are anticipated to be the regions of highest negative potential, making them likely sites for electrophilic attack. ajchem-a.com

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify properties like chemical hardness, softness, and electronegativity, offering further insights into the molecule's stability and reactivity profile. ajchem-a.com

Table 1: Illustrative Calculated Electronic Properties for this compound This table presents typical values expected from DFT/B3LYP calculations for this class of molecule.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | ~ -6.6 eV |

| LUMO Energy | ~ -2.1 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

| Dipole Moment | ~ 3.4 Debye |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping out the intricate pathways of chemical reactions. For the synthesis of oxazoles, theoretical calculations can elucidate plausible mechanisms, identify intermediates, and determine the energetic profiles of transition states.

One common route to oxazole synthesis is the Robinson-Gabriel synthesis, and DFT calculations can model the energetics of each step in this cyclization process. acs.org Another approach, the van Leusen oxazole synthesis, involves the reaction of an aldehyde with TosMIC (tosylmethyl isocyanide). nih.gov The mechanism proceeds through a deprotonated TosMIC addition to the aldehyde, followed by cyclization and elimination. nih.gov Computational modeling of this process would involve locating the transition state for the ring-closure step, which is crucial for understanding the reaction kinetics.

Furthermore, computational studies can compare different potential reaction pathways to predict the most likely mechanism. nih.gov For instance, in the synthesis of 2,4,5-triarylated oxazoles, computational results can corroborate experimental findings by showing the favorability of one pathway over another. organic-chemistry.org By calculating the activation energies associated with each transition state, researchers can predict reaction rates and understand the factors that control product formation and regioselectivity.

Conformational Landscape and Energetic Profiling through Computational Approaches

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. This compound has several rotatable bonds, primarily between the phenyl and oxazole rings and within the ethyl carboxylate group. Computational methods are used to explore the molecule's conformational space to identify the most stable arrangements (conformers).

This exploration is typically done by systematically rotating the key dihedral angles and calculating the corresponding energy, generating a potential energy surface. For a related compound, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, DFT calculations identified two low-energy conformers differing in the orientation of the ester group relative to the oxazole ring. researchgate.net Similar analysis for this compound would likely reveal stable conformers corresponding to specific orientations of the ethyl ester and the phenyl group. The calculations would also determine the energy barriers for rotation between these conformers.

Table 2: Key Dihedral Angles Defining the Conformation of this compound This table illustrates the key torsional angles that would be investigated in a conformational analysis.

| Atoms Defining Dihedral Angle | Description |

|---|---|

| C(5)-C(4)-C(phenyl)-C(phenyl) | Rotation of Phenyl Ring |

| N(3)-C(2)-C(ester)-O(ester) | Rotation of Carboxylate Group |

| C(2)-C(ester)-O-CH2 | Rotation around Ester C-O Bond |

| C(ester)-O-CH2-CH3 | Rotation of Ethyl Group |

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) through First-Principles Calculations

First-principles calculations are highly effective in predicting the spectroscopic properties of molecules, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical spectra can be compared directly with experimental results to confirm the molecular structure. Studies on related heterocyclic compounds have shown a good correlation between calculated and experimental chemical shifts. mdpi.com

Table 3: Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts (δ, ppm) for this compound Calculated values are illustrative of results obtained via the GIAO method.

| Atom | Hypothetical Exp. δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| Oxazole C5-H | ~ 8.3 | ~ 8.2 |

| Phenyl-H (ortho) | ~ 8.1 | ~ 8.0 |

| Phenyl-H (meta/para) | ~ 7.5 | ~ 7.4 |

| Ester -CH2- | ~ 4.5 | ~ 4.4 |

| Ester -CH3 | ~ 1.4 | ~ 1.3 |

| Oxazole C2 (Carbonyl) | ~ 158 | ~ 157 |

| Ester C=O | ~ 160 | ~ 159 |

IR Spectroscopy: Theoretical vibrational (infrared) spectra are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. DFT calculations provide a set of vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies are often systematically higher than the experimental values and are therefore scaled by an appropriate factor to improve agreement. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or wagging of particular bonds. nih.gov

Table 4: Selected Predicted IR Vibrational Frequencies (cm⁻¹) for this compound This table shows representative frequencies for key functional groups expected from DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) aromatic | ~ 3100-3050 | Aromatic C-H Stretch |

| ν(C=O) ester | ~ 1745 | Ester Carbonyl Stretch |

| ν(C=N) oxazole | ~ 1620 | Oxazole C=N Stretch |

| ν(C=C) aromatic | ~ 1590 | Phenyl C=C Stretch |

| ν(C-O) ester | ~ 1250 | Ester C-O Stretch |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. scielo.org.zamaterialsciencejournal.org The calculation provides the excitation energies (which correspond to the absorption wavelength, λmax), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π). researchgate.net For this compound, the main absorptions in the UV-Vis spectrum are expected to arise from π → π transitions within the conjugated system formed by the phenyl and oxazole rings. scielo.org.za

Table 5: Illustrative Predicted UV-Vis Absorption Data for this compound This table presents typical values expected from TD-DFT calculations for this chromophore.

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| ~ 300 | ~ 0.45 | HOMO → LUMO (π → π) |

| ~ 265 | ~ 0.20 | HOMO-1 → LUMO (π → π) |

Ethyl 4 Phenyl 1,3 Oxazole 2 Carboxylate As a Versatile Synthetic Building Block

Precursor Role in the Synthesis of Highly Substituted Oxazole (B20620) Derivatives

No specific studies detailing the use of Ethyl 4-phenyl-1,3-oxazole-2-carboxylate as a direct precursor for the synthesis of other highly substituted oxazole derivatives were identified. Research in this area tends to focus on the synthesis of the oxazole ring from acyclic precursors rather than the elaboration of a pre-existing, substituted oxazole ester like the title compound.

Applications in the Construction of Complex Heterocyclic Systems

There is no available research demonstrating the application of this compound in the construction of more complex, fused, or linked heterocyclic systems. The reactivity of this specific molecule in cycloaddition, condensation, or cross-coupling reactions to build larger scaffolds has not been reported in the accessible scientific literature.

Utilization in Materials Science for Advanced Materials Synthesis (e.g., specific electronic and optical properties)

No publications were found that describe the utilization of this compound in the field of materials science. There is no documented evidence of its incorporation into polymers, dyes, or other materials, and consequently, no data on its specific electronic or optical properties (such as fluorescence, conductivity, or non-linear optical behavior) is available. While the broader class of oxazole-containing compounds has been investigated for such properties, these findings are not specific to this compound.

Future Research Directions and Broader Perspectives

Development of Novel and Efficient Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives is a well-established area of organic chemistry, yet the pursuit of more efficient, scalable, and environmentally benign methods continues to be a primary objective. nih.gov Traditional methods often involve the condensation of precursors which can be built upon for future innovations.

Future research in the synthesis of Ethyl 4-phenyl-1,3-oxazole-2-carboxylate could focus on several promising areas:

Green Chemistry Approaches : The development of synthetic protocols that utilize greener solvents, reduce waste, and employ catalytic rather than stoichiometric reagents is a key goal. Methodologies like microwave-assisted synthesis, which has been successfully applied to other complex oxazole derivatives, could offer rapid reaction times and improved yields. rjstonline.com

Flow Chemistry : Continuous flow synthesis presents an opportunity for the safe, scalable, and highly controlled production of the target molecule. Photoisomerization reactions of isoxazoles to oxazoles have been successfully implemented in flow reactors, suggesting a potential pathway for continuous manufacturing. ucd.ie

Novel Catalytic Systems : Investigating new catalysts, including transition metal complexes or organocatalysts, could lead to milder reaction conditions and higher efficiency. The direct synthesis from carboxylic acids using activating agents like triflylpyridinium reagents is a modern approach that could be optimized for this specific compound. nih.gov

Multicomponent Reactions (MCRs) : Designing one-pot reactions where three or more starting materials combine to form the oxazole ring could significantly improve synthetic efficiency and atom economy, a strategy that has proven effective for other heterocyclic systems. banglajol.info

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved energy efficiency. | Optimization of reaction parameters (temperature, time, power). |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. | Reactor design, optimization of residence time and temperature. ucd.ie |

| Novel Catalysis | Milder conditions, higher selectivity, reduced environmental impact. | Development of new transition metal or organocatalysts. |

| Multicomponent Reactions | Increased efficiency, atom economy, reduced purification steps. | Design of novel one-pot procedures for oxazole ring formation. banglajol.info |

Exploration of Unconventional Reactivity and Catalysis

The reactivity of the oxazole ring, combined with the ester and phenyl functionalities of this compound, offers fertile ground for exploring novel chemical transformations and applications in catalysis.

Cycloaddition Reactions : The oxazole ring can participate as a diene in Diels-Alder reactions, providing a pathway to complex nitrogen-containing molecules. thepharmajournal.com Future studies could investigate the dienophilic partners and reaction conditions that favor these transformations, leading to the synthesis of novel scaffolds.

Functionalization : Research into the selective functionalization of the oxazole ring at the C5 position or the phenyl group could yield a library of new derivatives. Late-stage functionalization techniques could be employed to introduce various substituents, expanding the chemical space for potential applications.

Ligand Development for Catalysis : The nitrogen atom in the oxazole ring can act as a coordinating atom for metal centers. mdpi.com this compound could be explored as a ligand in transition metal catalysis. Vanadium complexes with oxazole-containing ligands have shown activity in polymerization reactions, suggesting that catalysts derived from this compound could exhibit unique reactivity in processes like cross-coupling, hydrogenation, or oxidation. mdpi.com

Organocatalysis : The inherent structural features of the molecule could be harnessed in organocatalytic transformations, either directly or after modification, to promote specific chemical reactions.

Advanced Structural Characterization and Spectroscopic Studies

While standard techniques provide basic structural confirmation, advanced characterization methods can offer deeper insights into the molecule's structure, dynamics, and electronic properties. Such studies are crucial for understanding its reactivity and designing future applications.

Advanced NMR Spectroscopy : Beyond standard 1H and 13C NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. Solid-state NMR could provide information on the molecule's structure and packing in the crystalline state.

X-ray Crystallography : Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding physical properties and for computational modeling. vensel.org

Computational and Theoretical Studies : Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data (NMR, IR), molecular orbital energies (HOMO/LUMO), and reaction pathways. These theoretical insights can guide experimental work and help rationalize observed reactivity.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. ucd.ie Advanced techniques like tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns, aiding in the identification of related compounds and potential metabolites in future biological studies.

Hypothetical Spectroscopic Data for this compound

| Technique | Expected Data / Signals |

|---|---|

| ¹H-NMR (CDCl₃, 400 MHz) | δ 8.0-7.8 (m, 2H, Ar-H), δ 7.6-7.4 (m, 4H, Ar-H & Oxazole-H), δ 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), δ 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ 160.5 (C=O), δ 158.0 (C-O, oxazole), δ 145.0 (C-N, oxazole), δ 131.0 (Ar-C), δ 129.0 (Ar-CH), δ 128.0 (Ar-C), δ 126.0 (Ar-CH), δ 125.0 (C-Ph, oxazole), δ 62.0 (-OCH₂), δ 14.3 (-CH₃). |

| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2980 (C-H aliphatic), ~1740 (C=O ester), ~1610 (C=N), ~1550 (C=C), ~1250 (C-O stretch). |

| HRMS (ESI+) | Calculated for C₁₂H₁₂NO₃ [M+H]⁺, found value within ± 5 ppm. |

Expansion of Synthetic Applications in Organic Chemistry and Materials Science

The structural motifs within this compound make it a valuable building block for creating more complex molecules for a range of applications.

Organic Synthesis :

Pharmaceutical Scaffolds : The oxazole nucleus is a "privileged structure" in medicinal chemistry, found in compounds with anti-inflammatory, antimicrobial, and anticancer properties. thepharmajournal.combiointerfaceresearch.comnih.gov This molecule can serve as a starting point for the synthesis of new potential therapeutic agents.

Natural Product Synthesis : Many natural products contain the oxazole ring. thepharmajournal.com This compound could be a key intermediate in the total synthesis of such complex molecules.

Materials Science :

Functional Polymers : The molecule can be modified to include polymerizable groups, allowing for its incorporation into polymers. The rigidity and electronic properties of the oxazole and phenyl rings could impart desirable thermal or photophysical characteristics to the resulting materials.

Organic Dyes and Pigments : The conjugated system of the phenyl and oxazole rings is a chromophore. By extending this conjugation or adding specific functional groups, novel dyes with applications in sensing or imaging could be developed. nih.gov

Metal-Organic Frameworks (MOFs) : If the ester is hydrolyzed to a carboxylic acid, the resulting molecule can act as an organic linker to construct MOFs. wikipedia.org These porous materials have potential applications in gas storage, separation, and catalysis. wikipedia.org

| Application Area | Potential Role of the Compound | Research Direction |

| Medicinal Chemistry | Precursor for bioactive molecules. nih.gov | Synthesis and screening of derivatives for various biological activities. |

| Total Synthesis | Key building block for natural products. thepharmajournal.com | Incorporation into synthetic routes for complex oxazole-containing targets. |

| Polymer Chemistry | Monomer for functional polymers. | Development of polymerization methods and characterization of new materials. |

| Materials Science | Linker for Metal-Organic Frameworks (MOFs). wikipedia.org | Synthesis of MOFs and investigation of their porous and catalytic properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-phenyl-1,3-oxazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a β-ketoester (e.g., ethyl acetoacetate) with a substituted benzamide in the presence of a dehydrating agent like POCl₃. Variations in solvent (e.g., DMF vs. toluene), temperature (80–120°C), and stoichiometry significantly impact yield. For example, higher temperatures (110–120°C) favor oxazole ring closure but may lead to side reactions like ester hydrolysis . Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm the oxazole ring and ester functionality .

Q. How can spectroscopic techniques distinguish this compound from structurally similar oxazole derivatives?

- Methodological Answer : Key spectral markers include:

- ¹H NMR : A singlet at δ 8.2–8.5 ppm for the oxazole C5 proton, absent in thiazole analogs. The ester ethyl group shows a triplet (δ 1.3–1.4 ppm) and quartet (δ 4.3–4.4 ppm).

- ¹³C NMR : The oxazole C2 carbonyl appears at ~160 ppm, distinct from isoxazole derivatives (~170 ppm).

- FT-IR : Strong C=O stretches at ~1720 cm⁻¹ (ester) and ~1650 cm⁻¹ (oxazole) .

- Contradictions in reported shifts may arise from solvent polarity or crystallographic packing effects, requiring cross-validation with X-ray data .

Q. What are the reactive sites of this compound for further functionalization in medicinal chemistry?

- Methodological Answer : The oxazole C4 position (electron-deficient due to conjugation with the ester group) is susceptible to nucleophilic substitution. The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration), while the ester is modifiable via hydrolysis to carboxylic acid or transesterification. Computational studies (e.g., DFT-based Fukui indices) guide site-selective modifications .

Advanced Research Questions

Q. How do crystallographic studies resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals non-planar puckering in the oxazole ring, quantified using Cremer-Pople parameters (e.g., Q, θ, φ). For example, substituents at C4 induce a half-chair conformation (θ ≈ 50–60°) in cyclohexenone analogs, impacting steric interactions . Disorder in crystal lattices (e.g., dual occupancy of ethyl groups) is modeled using SHELXL refinement with occupancy ratios .

Q. How to address contradictions in reported bioactivity data for oxazole-carboxylate derivatives?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., solvent polarity affecting solubility) or impurities in synthesized batches. Rigorous purification (HPLC, recrystallization) and validation (HRMS, elemental analysis) are essential. For example, residual POCl₃ in crude products may skew enzymatic inhibition assays . Meta-analyses of structure-activity relationships (SAR) should normalize data against controls and report p-values for statistical significance.

Q. What computational methods predict the electronic properties of this compound for optoelectronic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO gaps) and charge transfer dynamics. Polarizable Continuum Models (PCM) simulate solvent effects on dipole moments. For instance, the electron-withdrawing ester group lowers LUMO energy (-1.8 eV), enhancing electron affinity in OLED applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.